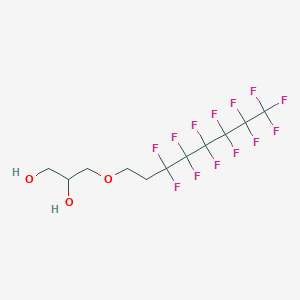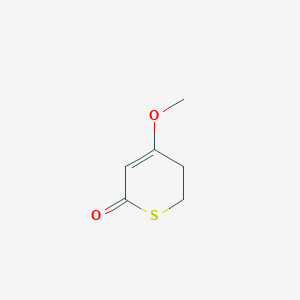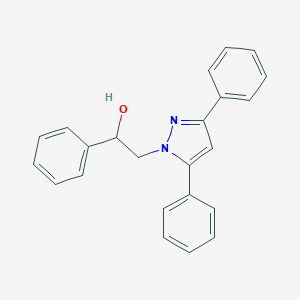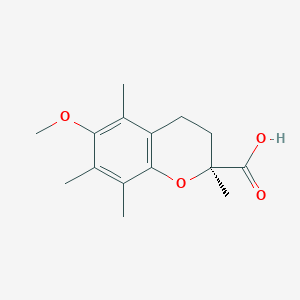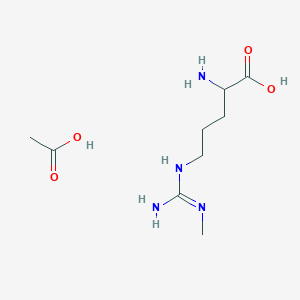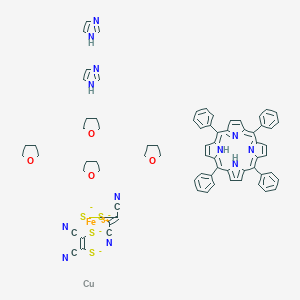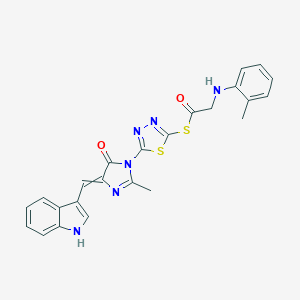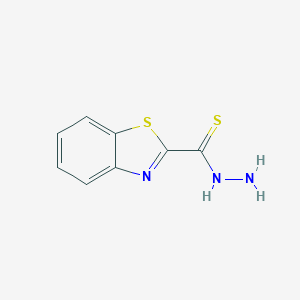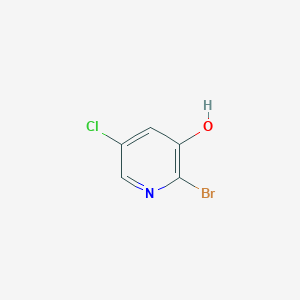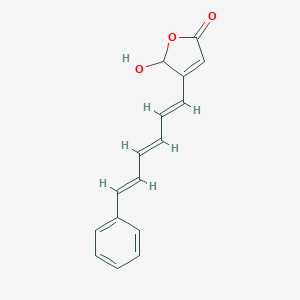
5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone, also known as 6-PPHF, is a natural compound that is found in a variety of fruits and vegetables. This compound has been the subject of scientific research due to its potential health benefits and medicinal properties.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer development. One study found that 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone can inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cancer development.
Efectos Bioquímicos Y Fisiológicos
5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce oxidative stress and lipid peroxidation, which are involved in the development of various diseases, including cancer and cardiovascular disease. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone in lab experiments is that it is a natural compound that can be easily synthesized or extracted from natural sources. This compound has also been shown to have low toxicity and is generally well-tolerated in animal models. However, one limitation of using 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone in lab experiments is that its mechanism of action is not fully understood, and more research is needed to elucidate its effects.
Direcciones Futuras
Future research on 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Studies should also investigate the optimal dosage and administration of 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone for various diseases and conditions. Additionally, more research is needed to investigate the safety and efficacy of this compound in human clinical trials.
Conclusion
In conclusion, 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone, or 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone, is a natural compound that has been the subject of scientific research due to its potential health benefits and medicinal properties. This compound has been shown to have anti-inflammatory and anti-cancer properties, and it has various biochemical and physiological effects. While more research is needed to fully understand its mechanism of action and therapeutic potential, 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone shows promise as a natural compound with potential applications in the treatment of various diseases and conditions.
Métodos De Síntesis
The synthesis of 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone can be achieved through various methods, including the extraction from natural sources or chemical synthesis. One common method of chemical synthesis involves the reaction of 4-hydroxy-2-butanone with 1,3,5-hexatriene in the presence of a base catalyst. This reaction produces 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone has been the subject of numerous scientific studies due to its potential health benefits. One area of research has focused on its anti-inflammatory properties. Studies have shown that 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of inflammatory diseases.
Another area of research has focused on the potential anti-cancer properties of 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone. Studies have shown that 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro.
Propiedades
Número CAS |
135160-33-7 |
|---|---|
Nombre del producto |
5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone |
Fórmula molecular |
C16H14O3 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
2-hydroxy-3-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]-2H-furan-5-one |
InChI |
InChI=1S/C16H14O3/c17-15-12-14(16(18)19-15)11-7-2-1-4-8-13-9-5-3-6-10-13/h1-12,16,18H/b2-1+,8-4+,11-7+ |
Clave InChI |
ASTSPPNXMWCPRE-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC(=O)OC2O |
SMILES |
C1=CC=C(C=C1)C=CC=CC=CC2=CC(=O)OC2O |
SMILES canónico |
C1=CC=C(C=C1)C=CC=CC=CC2=CC(=O)OC2O |
Sinónimos |
5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid](/img/structure/B145088.png)
